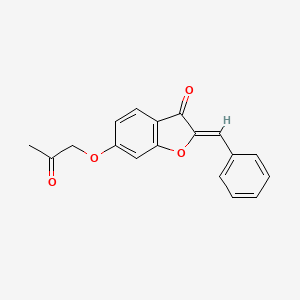
(Z)-2-benzylidene-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-benzylidene-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as BOF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BOF is a benzofuran derivative that exhibits a unique chemical structure and has shown promising results in various studies.
Scientific Research Applications
Antioxidant Properties and Mechanism
Research has explored the antioxidant properties of benzofuran derivatives, including (Z)-2-benzylidene-6-(2-oxopropoxy)benzofuran-3(2H)-one. These compounds have been synthesized and examined for their structural stability and thermodynamic driving forces in solution, revealing that they can serve as efficient hydrogen-atom-donating antioxidants. The study provided insights into their potential application as antioxidants in pharmaceuticals and food preservatives, highlighting their good proton-donating abilities and weak electron-donating properties, which suggest their utility in combating oxidative stress (Xiao‐Qing Zhu et al., 2011).
Anticancer Activity
Benzofuran derivatives, including aurone derivatives, have been synthesized and evaluated for their anticancer activities. These compounds demonstrated varying degrees of efficacy against human tumor cell lines derived from different neoplastic diseases. The synthesis involved multistep reactions using benzofuranone derivatives as starting materials. This research opens up possibilities for the development of new anticancer agents based on the benzofuran scaffold, offering a foundation for further medicinal chemistry efforts aimed at treating cancer (Ş. Demirayak et al., 2015).
properties
IUPAC Name |
(2Z)-2-benzylidene-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(10-14)22-17(18(15)20)9-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSZWXPJXOINTH-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

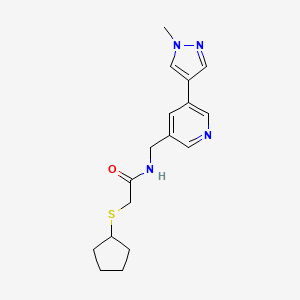
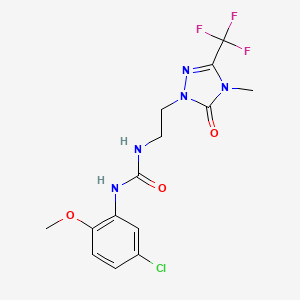
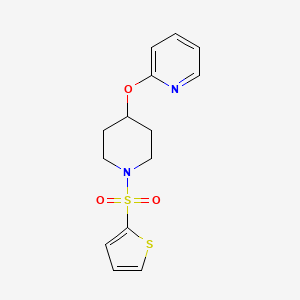

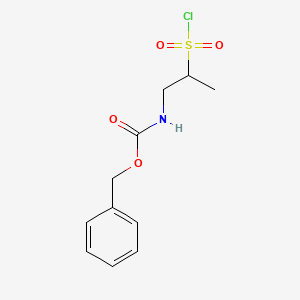
![(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)
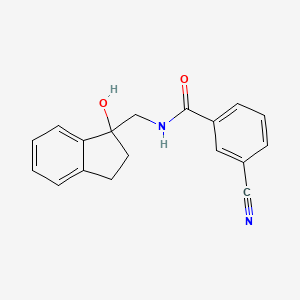
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B2649835.png)
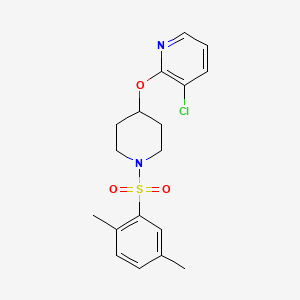
![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)
![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)